molecular formula C14H17Cl2NO2S B14512204 S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate CAS No. 62805-30-5

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate

Katalognummer: B14512204
CAS-Nummer: 62805-30-5
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: QXTQZQBHSSILHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is a chemical compound with a complex structure that includes a cyclohexyl group, a dichloropyridinyl group, and a propanethioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate typically involves the reaction of 2,6-dichloropyridine with a suitable thiol reagent under controlled conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction. The cyclohexyl group can be introduced through a subsequent reaction with cyclohexyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The dichloropyridinyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or disulfides, while substitution reactions can produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate: Similar structure but with a propanoate group instead of a propanethioate group.

    S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]butanethioate: Similar structure but with a butanethioate group instead of a propanethioate group.

Uniqueness

S-Cyclohexyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both the cyclohexyl and dichloropyridinyl groups makes it a versatile compound for various chemical reactions and research applications.

Eigenschaften

CAS-Nummer

62805-30-5

Molekularformel

C14H17Cl2NO2S

Molekulargewicht

334.3 g/mol

IUPAC-Name

S-cyclohexyl 2-(2,6-dichloropyridin-3-yl)oxypropanethioate

InChI

InChI=1S/C14H17Cl2NO2S/c1-9(14(18)20-10-5-3-2-4-6-10)19-11-7-8-12(15)17-13(11)16/h7-10H,2-6H2,1H3

InChI-Schlüssel

QXTQZQBHSSILHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)SC1CCCCC1)OC2=C(N=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.